Chemical structure and synthesis of Semotiadil fumarate
Chemical structure and synthesis of Semotiadil fumarate
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Semotiadil Fumarate
For Drug Development Professionals, Researchers, and Scientists
Introduction: Unveiling Semotiadil
Semotiadil is a potent and vasoselective calcium (Ca²⁺) channel antagonist belonging to the benzothiazine class of compounds.[1][2][3] Developed for its potential therapeutic applications in cardiovascular diseases, its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels.[2] This action leads to vasodilation, making it a subject of interest for conditions like angina and hypertension. This guide provides a comprehensive overview of the chemical architecture of Semotiadil fumarate and a detailed exploration of its synthetic pathway, offering field-proven insights for the scientific community.
PART 1: Chemical Structure and Properties
Semotiadil fumarate is the fumaric acid salt of the active moiety, Semotiadil. The salt form enhances the compound's stability and suitability for pharmaceutical formulations. The structure is characterized by a chiral center at the C2 position of the 1,4-benzothiazine ring system.
Molecular Identity
The fundamental chemical properties of racemic Semotiadil fumarate are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |
| CAS Number | 123388-25-0 | |
| Molecular Formula | C₃₃H₃₆N₂O₁₀S | |
| Molecular Weight | 652.71 g/mol |
Structural Elucidation
The Semotiadil molecule is a complex assembly of three key fragments linked together, contributing to its specific pharmacological profile:
-
2H-1,4-Benzothiazin-3(4H)-one Core: This heterocyclic system forms the central scaffold of the molecule. The nitrogen atom at position 4 is methylated, and the crucial chiral center is located at the C2 position.
-
Substituted Phenyl Ring: Attached to the C2 of the benzothiazine core is a phenyl ring substituted with a methoxy group and a flexible propoxy linker. This linker is vital for connecting the core to the terminal amine group.
-
Terminal Amino-Ether Group: The synthesis culminates in the attachment of a side chain containing a tertiary amine and a 1,3-benzodioxole (methylenedioxyphenoxy) moiety. This part of the molecule is critical for its interaction with the calcium channel.
The active substance is combined with fumaric acid in a 1:1 molar ratio to form the stable fumarate salt.
PART 2: Synthesis of Semotiadil Fumarate
The synthesis of Semotiadil is a multi-step process that requires the careful construction of key intermediates followed by their strategic coupling. The primary route involves building the benzothiazine core, attaching a linker, and finally coupling it with a pre-synthesized amino-ether side chain. This methodology is derived from the foundational work disclosed in patent literature by the original inventors.
Retrosynthetic Analysis & Strategy
The causality behind the chosen synthetic route is to build the molecule in a convergent manner. This approach involves synthesizing two complex fragments—the benzothiazine-alkoxyhalide intermediate and the amino-ether side chain—independently, and then coupling them in a final, high-yielding step. This is generally more efficient than a linear synthesis where yields at each step would compound to lower the overall output significantly.
Visualization of the Synthetic Workflow
The following diagram outlines the convergent synthetic pathway for Semotiadil, culminating in the formation of the fumarate salt.
Caption: Convergent synthesis workflow for Semotiadil Fumarate.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods and provide a step-by-step guide for laboratory synthesis.
Step 1: Synthesis of 2-(2-Hydroxy-5-methoxyphenyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one (Intermediate 1)
-
Rationale: This step establishes the core heterocyclic structure through a condensation reaction. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic substitution, and a mild base is used to neutralize the HBr formed in situ.
-
Protocol:
-
To a solution of N-methyl-2-mercaptoaniline (1.0 eq) in dimethylformamide (DMF), add methyl 2-bromo-2-(2-hydroxy-5-methoxyphenyl)acetate (1.05 eq).
-
Add a mild base such as sodium bicarbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.
-
Step 2: Synthesis of 2-[2-(3-Chloropropoxy)-5-methoxyphenyl]-4-methyl-2H-1,4-benzothiazin-3(4H)-one (Intermediate 2)
-
Rationale: This is a classic Williamson ether synthesis to introduce the three-carbon linker. Using a strong base like potassium carbonate in a solvent like acetone or DMF is standard for deprotonating the phenol, and 1-bromo-3-chloropropane is chosen as the alkylating agent because the bromine is more reactive, allowing for selective displacement while leaving the chloro group for the subsequent coupling step.
-
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and 1-bromo-3-chloropropane (1.5 eq).
-
Reflux the mixture for 8-12 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude residue (Intermediate 2) is often of sufficient purity to be used directly in the next step, or it can be purified by chromatography if necessary.
-
Step 3: Synthesis of Semotiadil (Free Base)
-
Rationale: This is the key convergent coupling step. The reaction is a nucleophilic substitution where the secondary amine of the side-chain displaces the chloride from the propoxy linker. The use of potassium iodide acts as a catalyst via the Finkelstein reaction, converting the more stable alkyl chloride to a more reactive alkyl iodide in situ, thereby accelerating the reaction. A high-boiling polar solvent like DMF is ideal for this transformation.
-
Protocol:
-
Combine Intermediate 2 (1.0 eq), N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine (Intermediate 3, 1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in DMF.
-
Heat the mixture to 90-100 °C and stir for 10-15 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and then brine to remove DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude oil via column chromatography to obtain Semotiadil free base.
-
Step 4: Preparation of Semotiadil Fumarate
-
Rationale: The final step is the formation of a stable, crystalline salt suitable for pharmaceutical use. The free base, which is often an oil or amorphous solid, is dissolved in a suitable solvent and treated with a stoichiometric amount of fumaric acid. The resulting salt is typically much less soluble and precipitates out, allowing for easy isolation and purification by filtration. Ethanol is a common choice of solvent for this process.
-
Protocol:
-
Dissolve the purified Semotiadil free base (1.0 eq) in ethanol with gentle warming.
-
In a separate flask, dissolve fumaric acid (1.0 eq) in a minimal amount of hot ethanol.
-
Add the fumaric acid solution dropwise to the Semotiadil solution with stirring.
-
Stir the mixture at room temperature and then cool in an ice bath to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield Semotiadil fumarate.
-
Conclusion
This guide has detailed the chemical structure and a robust synthetic pathway for Semotiadil fumarate. The convergent synthesis strategy presented is efficient and relies on well-understood, reliable chemical transformations. The provided protocols, grounded in established literature, offer a clear and logical framework for researchers in medicinal chemistry and drug development. By understanding the causality behind the experimental choices—from reaction conditions to purification strategies—scientists can confidently reproduce and adapt these methods for the synthesis of Semotiadil and related benzothiazine-based compounds.
References
-
Fujita, M., Ito, S., Ota, A., Kato, N., Yamamoto, K., Kawashima, Y., Yamauchi, H., & Iwao, J. (1990). Synthesis and Ca2+ antagonistic activity of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines. Journal of Medicinal Chemistry, 33(7), 1898–1905. [Link]
-
PubChem. Semotiadil recemate fumarate. National Center for Biotechnology Information. [Link]
- Iwao, J., Ota, A., & Ito, S. (1989). European Patent Application EP0325333A2: Benzothiazine derivatives.
- Gries, A., Weindel, K., & Kresge, C. (2015). European Patent Application EP2875020B1: Process for the preparation of a fumaric acid salt.
Sources
- 1. Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of semotiadil fumarate, a novel Ca2+ antagonist, on cytosolic Ca2+ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
